molecular formula C22H22ClN3O4 B14955102 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B14955102
M. Wt: 427.9 g/mol
InChI Key: OMVYRUJDHGOQLD-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a chlorophenyl group and a dimethoxyphenethyl acetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenethyl Acetamide Moiety: This step involves the acylation of the pyridazinone core with 3,4-dimethoxyphenethyl acetic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide
  • **2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-2-pyridinylacetamide

Uniqueness

Compared to similar compounds, 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide exhibits unique properties due to the presence of the dimethoxyphenethyl group, which may enhance its biological activity and specificity.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H22ClN3O4/c1-29-19-9-7-15(13-20(19)30-2)11-12-24-21(27)14-26-22(28)10-8-18(25-26)16-5-3-4-6-17(16)23/h3-10,13H,11-12,14H2,1-2H3,(H,24,27)

InChI Key

OMVYRUJDHGOQLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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